molecular formula C21H25N3O4S B11108630 (2S)-3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

(2S)-3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

Cat. No.: B11108630
M. Wt: 415.5 g/mol
InChI Key: FYSMZWHNLVPDLE-IBGZPJMESA-N
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Description

  • This compound is a complex organic molecule with a unique structure. It belongs to the class of isoindoline derivatives.
  • The compound’s systematic name indicates its stereochemistry (2S), substituents (methyl, sulfamoylphenyl), and amide functionality.
  • It may not be widely known due to its specialized nature, but it has intriguing properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the condensation of an appropriate amine (e.g., 4-aminobutanamide) with a suitable aldehyde (e.g., 1-oxo-1,3-dihydro-2H-isoindole-2-carboxaldehyde).

      Reaction Conditions: These reactions typically occur under mild conditions, using appropriate catalysts and solvents.

      Industrial Production: While not commonly produced industrially, research laboratories can synthesize it for specific studies.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like hydrogenation catalysts, acid chlorides, and base-promoted reactions are relevant.

      Major Products: Hydrogenation could yield the corresponding saturated amine, while acylation reactions may lead to amide derivatives.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stereochemistry, and synthetic pathways.

      Biology: It might serve as a building block for designing bioactive molecules.

      Medicine: Its potential as a drug candidate or pharmacophore warrants investigation.

      Industry: Limited applications, but it could inspire novel materials.

  • Mechanism of Action

    • Unfortunately, specific information on its mechanism of action is scarce. Further research is needed.
    • Molecular targets and pathways remain unexplored.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C21H25N3O4S

    Molecular Weight

    415.5 g/mol

    IUPAC Name

    (2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

    InChI

    InChI=1S/C21H25N3O4S/c1-14(2)19(24-13-16-5-3-4-6-18(16)21(24)26)20(25)23-12-11-15-7-9-17(10-8-15)29(22,27)28/h3-10,14,19H,11-13H2,1-2H3,(H,23,25)(H2,22,27,28)/t19-/m0/s1

    InChI Key

    FYSMZWHNLVPDLE-IBGZPJMESA-N

    Isomeric SMILES

    CC(C)[C@@H](C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)N2CC3=CC=CC=C3C2=O

    Canonical SMILES

    CC(C)C(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)N2CC3=CC=CC=C3C2=O

    Origin of Product

    United States

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